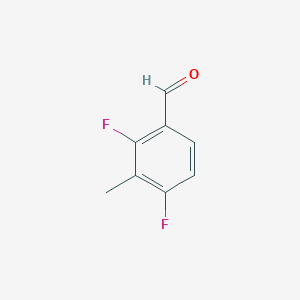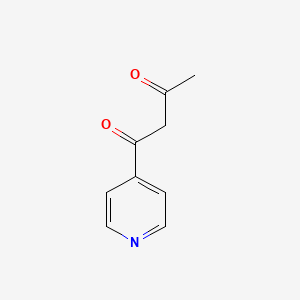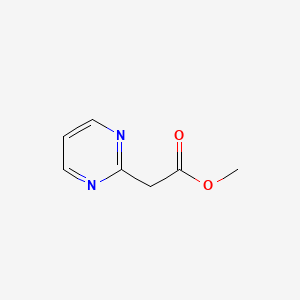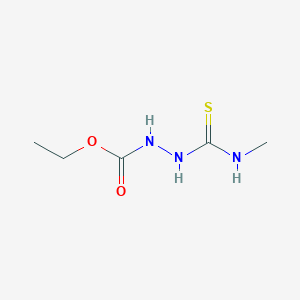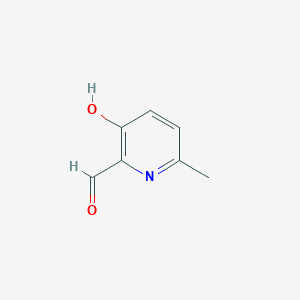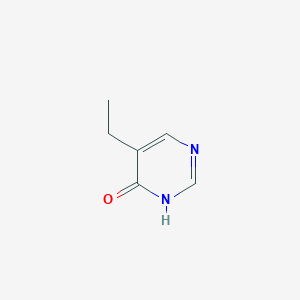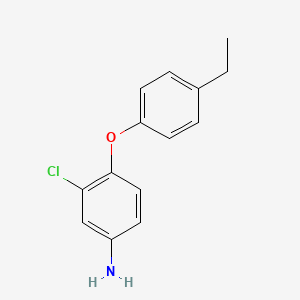
3-Chlor-4-(4-ethylphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(4-ethylphenoxy)aniline: is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.73 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and an aniline moiety, making it a versatile intermediate in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Chloro-4-(4-ethylphenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and polymers.
Biology:
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.
Medicine:
While not directly used as a therapeutic agent, 3-Chloro-4-(4-ethylphenoxy)aniline is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
In the industrial sector, this compound is utilized in the production of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Wirkmechanismus
Target of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
As a chemical compound belonging to the family of aniline derivatives, it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has high intestinal absorption (hia) > 95% and has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could impact the compound’s bioavailability and its potential to cause side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-(4-ethylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-ethylphenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of 3-Chloro-4-(4-ethylphenoxy)aniline may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-4-(4-ethylphenoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-(4-methylphenoxy)aniline
- 3-Chloro-4-(4-fluorophenoxy)aniline
- 3-Chloro-4-(4-methoxyphenoxy)aniline
Comparison:
Compared to its analogs, 3-Chloro-4-(4-ethylphenoxy)aniline exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and binding characteristics. The ethyl group provides a different steric and electronic environment compared to methyl, fluoro, or methoxy groups, leading to variations in its chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
3-chloro-4-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAIMCPINNRCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
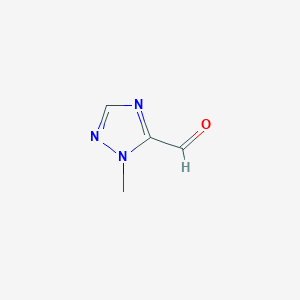

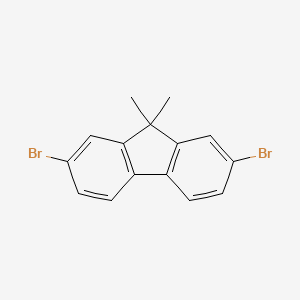
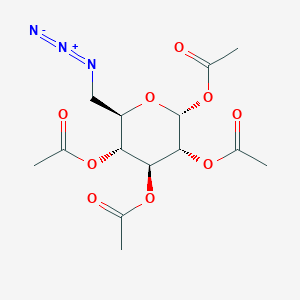
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

